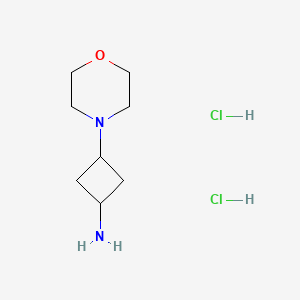

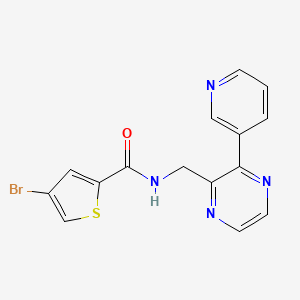

![molecular formula C20H19F3N2O4S B2491396 4-[1-(ベンゼンスルホニル)エチル]-5-エチル-1-[4-(トリフルオロメトキシ)フェニル]-2,3-ジヒドロ-1H-イミダゾール-2-オン CAS No. 477848-59-2](/img/structure/B2491396.png)

4-[1-(ベンゼンスルホニル)エチル]-5-エチル-1-[4-(トリフルオロメトキシ)フェニル]-2,3-ジヒドロ-1H-イミダゾール-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C20H19F3N2O4S and its molecular weight is 440.44. The purity is usually 95%.

The exact mass of the compound 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヒト好中球エラスターゼ(hNE)阻害剤

この化合物は、ヒト好中球エラスターゼ(hNE)の競合的阻害剤として合成および評価されてきました。hNEは、約30 kDaの分子量を持つ球状糖タンパク質です 。 hNEはセリンプロテアーゼであり、プロテオリシスはSer195-Asp102-His57触媒トライアドを通じて起こります 。 この化合物は、hNEに対して中程度の阻害活性(IC 50 = 35.2 μM)を示します .

急性呼吸窮迫症候群(ARDS)の治療

この化合物は、急性呼吸窮迫症候群(ARDS)の治療のために調査されています。ARDSは、肺の気嚢に体液が溜まることで起こる重篤な状態です。 肺に過剰な体液が溜まると、血流中の酸素量が減ったり、二酸化炭素量が増えたりする可能性があります .

抗菌活性

この化合物は、4つの病原性グラム陽性菌(黄色ブドウ球菌と枯草菌)とグラム陰性菌(大腸菌と枯草菌)に対して、その抗菌活性を設計、合成、評価されました .

抗真菌活性

この化合物は、真菌株(カンジダ・アルビカンスとアスペルギルス・ニガー)に対して、その抗真菌活性を評価されました .

感染症の治療

この化合物は、感染症の治療のために調査されています。 感染症を治療するための多くの薬剤が利用可能ですが、狭すぎる抗菌スペクトル、薬剤耐性、過敏症、全身性毒性などの問題が、臨床的な有用性を阻害しています .

新規抗生物質の開発

特性

IUPAC Name |

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTZTVFBBPPTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![N-[1-(pyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2491325.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2491333.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)